5-Ethyl-5-nitro-2-octyl-1,3-dioxane
Description
5-Ethyl-5-nitro-2-octyl-1,3-dioxane is a 1,3-dioxane derivative featuring a six-membered ring structure with three substituents: a nitro group (-NO₂) and an ethyl group (-C₂H₅) at the 5-position, and a long-chain octyl group (-C₈H₁₇) at the 2-position. The nitro group confers electron-withdrawing properties, while the ethyl and octyl substituents contribute steric bulk and hydrophobicity. Such compounds are typically synthesized via acid-catalyzed acetalization reactions, as demonstrated in analogous 1,3-dioxane syntheses using aldehydes and diols .
Functionally, 1,3-dioxanes are employed as protective groups for carbonyls, intermediates in organic synthesis, or bioactive agents with insecticidal and anti-foaming properties . Computational studies on related 5-nitro-5-R-1,3-dioxanes highlight the influence of substituents on thermal stability and decomposition pathways , which may inform its handling and industrial use.
Properties
CAS No. |
6975-22-0 |
|---|---|
Molecular Formula |
C14H27NO4 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
5-ethyl-5-nitro-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C14H27NO4/c1-3-5-6-7-8-9-10-13-18-11-14(4-2,12-19-13)15(16)17/h13H,3-12H2,1-2H3 |
InChI Key |
GAYAUSDHVRPICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 5-ethyl-5-nitro-2-octyl-1,3-dioxane and analogous compounds:
Substituent Effects on Stability and Reactivity
- Thermal Decomposition : Computational studies on 5-nitro-5-R-1,3-dioxanes reveal that bulkier R groups (e.g., ethyl, octyl) enhance thermal stability compared to bromo-substituted analogs. The weaker C-Br bond in 5-bromo-5-nitro-1,3-dioxane lowers its decomposition temperature, whereas alkyl groups stabilize the ring via steric and inductive effects .
- Reactivity : The nitro group facilitates electrophilic substitution reactions, but the octyl chain at the 2-position may hinder accessibility to the reactive site, reducing reactivity compared to shorter-chain analogs like 5-methyl derivatives .
Ecotoxicological and Health Profiles
- 5-Bromo-5-nitro-1,3-dioxane : Exhibits significant aquatic toxicity and skin irritation in animal studies, likely due to bromine’s reactivity and persistence .
- 5-Methyl-5-nitro analogs : Lower ecotoxicity is inferred, though insecticidal activity implies targeted biocidal effects .
Alkyl Chain Length and Physicochemical Properties
Longer alkyl chains (e.g., octyl, nonyl) increase hydrophobicity, enhancing solubility in nonpolar solvents and reducing water mobility. For example, 5-ethyl-5-methyl-2-nonyl-1,3-dioxane’s nonyl group improves its utility in lubricant formulations , whereas shorter chains (e.g., methyl) favor applications requiring higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
